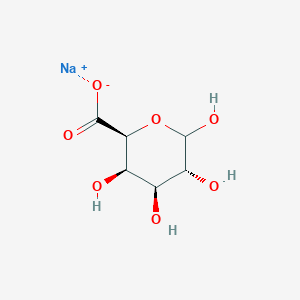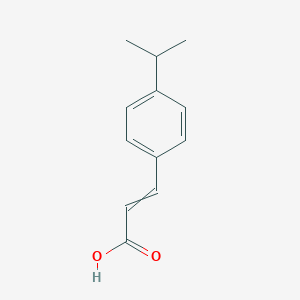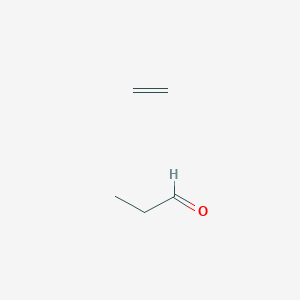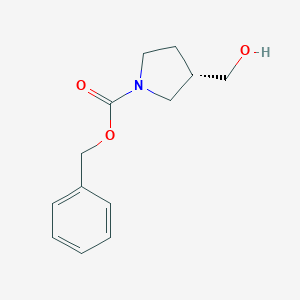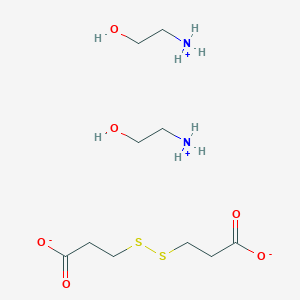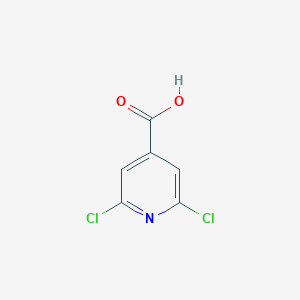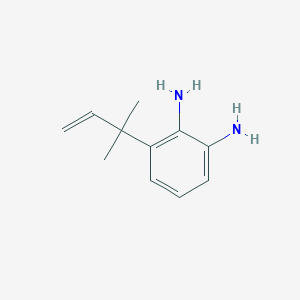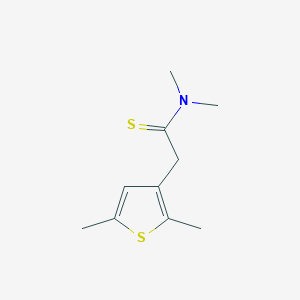
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, also known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTT is a member of the thiophene family and is widely used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is not fully understood, but it is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has a high electron affinity and can effectively transport electrons, making it an ideal material for use in electronic devices.
Efectos Bioquímicos Y Fisiológicos
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is its high purity and stability, which makes it easy to handle and use in laboratory experiments. However, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications.
Direcciones Futuras
There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide. One of the most promising areas is in the development of organic semiconductors for use in electronic devices. Other potential applications include the development of new drugs and the synthesis of new organic compounds for use in various industrial applications.
In conclusion, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide involves the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in the development of organic semiconductors. Its mechanism of action is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications. However, it is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications. There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, including the development of organic semiconductors for use in electronic devices, the development of new drugs, and the synthesis of new organic compounds for use in various industrial applications.
Métodos De Síntesis
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide can be synthesized using a variety of methods, including the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate or sodium hydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is in the development of organic semiconductors, which are used in the manufacture of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors.
Propiedades
Número CAS |
121611-16-3 |
|---|---|
Nombre del producto |
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
Fórmula molecular |
C10H15NS2 |
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
2-(2,5-dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C10H15NS2/c1-7-5-9(8(2)13-7)6-10(12)11(3)4/h5H,6H2,1-4H3 |
Clave InChI |
FXWDHUIMZRPXAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
SMILES canónico |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
Sinónimos |
3-Thiopheneethanethioamide, N,N,2,5-tetramethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



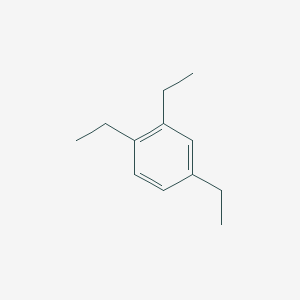
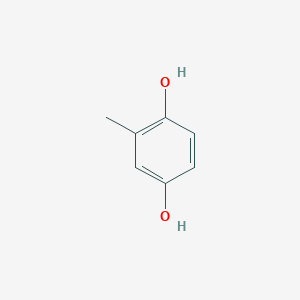
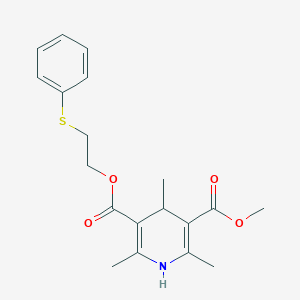
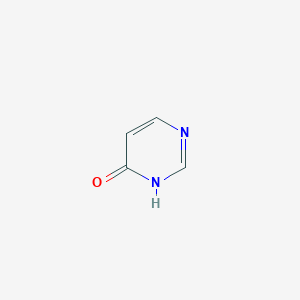
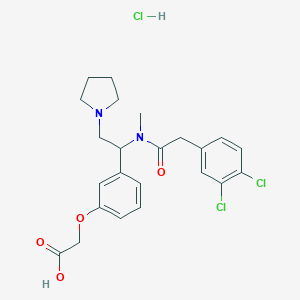
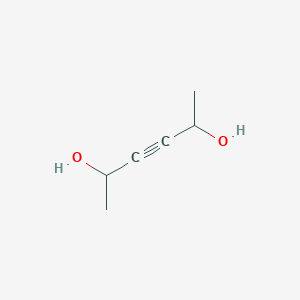
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
